molecular formula C14H22Cl2N2 B1445831 2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride CAS No. 1965309-95-8

2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride

Cat. No.: B1445831
CAS No.: 1965309-95-8
M. Wt: 289.2 g/mol
InChI Key: VJQUAJSCPIMBKJ-UHFFFAOYSA-N
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Description

2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2. It is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diaza ring and a benzyl group. This compound is often used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diaza precursor with a benzyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites and modulate the activity of these targets. This can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[3.5]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-11-14(12-16)6-8-15-9-7-14;;/h1-5,15H,6-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQUAJSCPIMBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride
Reactant of Route 2
2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride
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2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride
Reactant of Route 5
2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride
Reactant of Route 6
2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride

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